molecular formula C10H16ClNO2 B2741413 3,5-Diethoxyaniline;hydrochloride CAS No. 535972-71-5

3,5-Diethoxyaniline;hydrochloride

Cat. No.: B2741413
CAS No.: 535972-71-5
M. Wt: 217.69
InChI Key: UQMDGFVBXRAMMB-UHFFFAOYSA-N
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Description

3,5-Diethoxyaniline;hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl. It is a derivative of aniline, where two ethoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethoxyaniline;hydrochloride typically involves the ethoxylation of aniline derivatives. One common method is the reaction of 3,5-dihydroxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 3,5-diethoxyaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethoxyaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diethoxyaniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diethoxyaniline;hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethoxyaniline;hydrochloride is unique due to its ethoxy substituents, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific chemical and biological applications .

Properties

IUPAC Name

3,5-diethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-12-9-5-8(11)6-10(7-9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMDGFVBXRAMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535972-71-5
Record name 3,5-diethoxyaniline hydrochloride
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